

Application Notes and Protocols for IHVR-19029 in Viral Replication Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

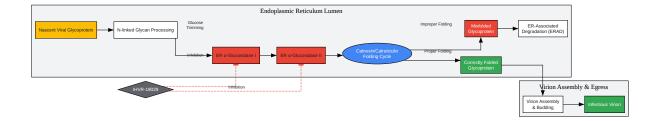
IHVR-19029 is a potent, broad-spectrum antiviral agent that functions as a host-targeting inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] As an N-alkylated analog of deoxynojirimycin (DNJ), **IHVR-19029** disrupts the proper folding of viral envelope glycoproteins, a critical step in the morphogenesis of numerous enveloped viruses.[2] This mechanism of action makes **IHVR-19029** a valuable tool for studying viral replication and a promising candidate for antiviral therapy. These application notes provide detailed protocols for utilizing **IHVR-19029** in viral replication assays, focusing on hemorrhagic fever viruses such as Dengue, Ebola, Yellow Fever, and Zika viruses.

Mechanism of Action: Inhibition of ER α -Glucosidases

Viral envelope glycoproteins are synthesized in the ER and undergo a series of post-translational modifications, including N-linked glycosylation.[3][4] The proper folding of these glycoproteins is crucial for the assembly and infectivity of new virions and is facilitated by ER-resident chaperones like calnexin and calreticulin.[4] This process is dependent on the trimming of glucose residues from the N-linked glycans by ER α -glucosidases I and II. **IHVR-19029** competitively inhibits these enzymes, leading to the accumulation of misfolded



glycoproteins, which are subsequently targeted for degradation.[5] This disruption of viral glycoprotein maturation ultimately inhibits the production of infectious viral particles.



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Caption: **IHVR-19029** inhibits ER α -glucosidases, disrupting viral glycoprotein folding.

Quantitative Data Summary

The antiviral activity of **IHVR-19029** has been evaluated against a range of hemorrhagic fever viruses in different cell lines. The half-maximal effective concentration (EC50) and, where available, the half-maximal cytotoxic concentration (CC50) are summarized below.



| Virus | Cell Line | Assay Type | EC50 (μM) | CC50 (µM) | Reference |
|--------------------------|-----------|---------------------|-----------|-----------|-----------|
| Dengue virus (DENV) | HEK293 | qRT-PCR | ~5 | >100 | [1] |
| Yellow Fever virus (YFV) | HEK293 | qRT-PCR | ~62.5 | >100 | [6] |
| Zika virus (ZIKV) | HEK293 | qRT-PCR | ~88 | >100 | [6] |
| Ebola virus (EBOV) | Hela | Immunofluore scence | 16.9 | >100 | [1] |

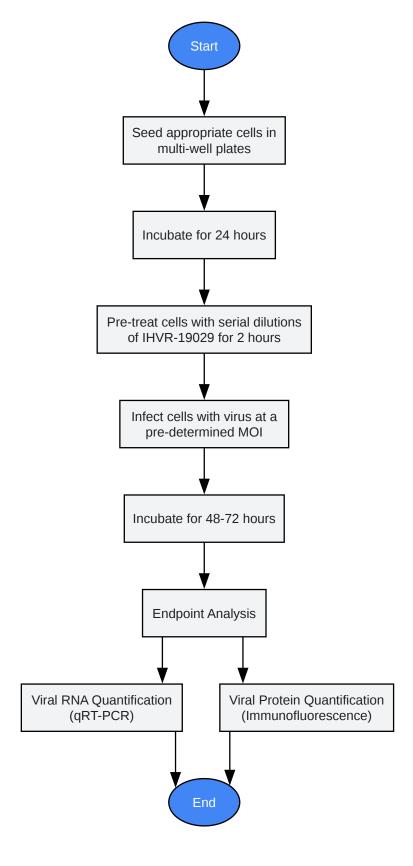
Experimental Protocols

The following protocols provide a framework for assessing the antiviral activity of **IHVR-19029**. These should be adapted based on the specific virus, cell line, and laboratory equipment.

Protocol 1: General Viral Replication Assay Workflow

This workflow outlines the key steps for determining the antiviral efficacy of IHVR-19029.





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